4,5-Dihydroxy-2,2-dimethylpentanal
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4,5-dihydroxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-9)3-6(10)4-8/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
YIYUIKHIDFTIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CO)O)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functional Group Installation
A common approach begins with commercially available or easily synthesized precursors such as D-pantolactone or related lactones, which already contain the geminal dimethyl motif at the 2-position. For example, the synthesis reported by Mulzer et al. used D-pantolactone derivatives as starting points to introduce the required stereochemistry and functional groups through protective group manipulations and selective reductions.
Protection and Selective Functionalization
- The primary alcohol groups in intermediates are often protected using tert-butyldimethylsilyl chloride (TBSCl) to prevent unwanted side reactions during subsequent steps.
- Selective protection strategies allow for the differentiation of hydroxyl groups, facilitating regioselective transformations such as oxidation or olefination.
Stereoselective Dihydroxylation
- The key vicinal diol (4,5-dihydroxy) is introduced via diastereoselective dihydroxylation of alkenes. This step is typically performed using osmium tetroxide catalysis with co-oxidants such as N-methylmorpholine N-oxide (NMO), which provides high stereoselectivity and yield.
- Polymer-supported reagents can be used to scavenge osmium residues, simplifying purification.
Oxidation to Aldehyde
- The terminal aldehyde function is introduced by oxidative cleavage of vicinal diols or by oxidation of primary alcohols.
- Common oxidants include pyridinium chlorochromate (PCC) on basic alumina, which provides mild conditions avoiding over-oxidation to acids.
- Alternative reagents such as Dess–Martin periodinane or tetrapropylammonium perruthenate (TPAP) have also been employed but PCC remains preferred for expediency and selectivity.
Alternative Synthetic Routes
- Some syntheses utilize Peterson olefination to introduce olefin intermediates, followed by hydroboration-oxidation to generate diols.
- Lewis acid-mediated transformations and polymer-supported scavengers enhance reaction efficiency and purity.
- Chiral auxiliary-controlled aldol reactions and Mukaiyama aldol reactions have been adapted to build the carbon skeleton with high stereocontrol, although these are more common in related complex molecule syntheses.
Representative Synthetic Sequence (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection | Tert-butyldimethylsilyl chloride, supported base | Protection of primary alcohol |
| 2 | Reduction | Diisobutylaluminum hydride (DIBAL-H) | Reduction of lactone to lactol |
| 3 | Olefination | Peterson olefination with (trimethylsilylmethyl)magnesium chloride | Formation of alkene intermediate |
| 4 | Hydroboration-Oxidation | Borane reagents, H2O2/NaOH | Conversion of alkene to vicinal diol |
| 5 | Oxidation | Pyridinium chlorochromate (PCC) | Oxidation to aldehyde |
Research Findings and Analysis
- The use of polymer-supported reagents and scavengers (e.g., Amberlite IRC-50, polymer-supported trisamine) has been demonstrated to improve reaction work-up and purification, reducing metal contamination and side products.
- Diastereoselective dihydroxylation achieves high enantiomeric excess (>90%) when starting from chiral precursors, ensuring the correct stereochemistry of the 4,5-dihydroxy moiety.
- The choice of oxidation reagent affects yield and purity; PCC on basic alumina is favored for its mildness and ease of use, particularly in multi-step sequences.
- Alternative synthetic routes involving chiral lactones or asymmetric aldol reactions provide access to enantiomerically enriched intermediates but may require more steps and complex catalysts.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Protection with TBSCl | TBSCl, supported guanidine base | Selective protection, easy removal | Requires careful control to avoid overprotection |
| DIBAL-H reduction | DIBAL-H, sodium sulfate decahydrate quench | Mild reduction, high selectivity | Sensitive to moisture |
| Peterson olefination | (Trimethylsilylmethyl)magnesium chloride | Efficient olefin formation | Requires careful quenching |
| Hydroboration-oxidation | Borane reagents, H2O2/NaOH | Stereoselective diol formation | Sensitive to reaction conditions |
| Oxidation to aldehyde | Pyridinium chlorochromate (PCC) | Mild, high yield aldehyde formation | Chromium waste handling |
| Polymer-supported scavengers | Amberlite IRC-50, polymer-supported trisamine | Simplifies purification, reduces metal contamination | Additional cost of polymer reagents |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,5-Dihydroxy-2,2-dimethylpentanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4,5-Dihydroxy-2,2-dimethylpentanal is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: The compound is structurally related to molecules involved in bacterial quorum sensing, such as (S)-4,5-dihydroxy-2,3-pentanedione (DPD). It can be used to study bacterial communication and develop new antibacterial agents .
Medicine: Research on analogs of this compound has shown potential in developing vaccine adjuvants. These compounds can enhance the immune response to vaccines .
Industry: The compound can be used in the development of new materials and chemical processes. Its unique structure makes it a valuable intermediate in various industrial applications.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2,2-dimethylpentanal involves its ability to undergo various chemical reactions due to the presence of hydroxyl and carbonyl groups. For example, in the presence of coenzyme B12-dependent diol dehydratase, it can be converted into corresponding aldehydes and water through a radical mechanism . This involves the homolysis of the Co–C bond, leading to the formation of a radical intermediate, which then undergoes further transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Differences
| Compound | Functional Groups | Key Structural Features | Reactivity Profile |
|---|---|---|---|
| 4,5-Dihydroxy-2,2-dimethylpentanal | Aldehyde, vicinal diols | Branched chain with geminal dimethyl groups | Aldehyde oxidation; diol chelation |
| 4,5-Dihydroxy-2,3-pentanedione (DPD) | Two ketones, vicinal diols | Linear chain with α-diketone | Keto-enol tautomerism; AI-2 signaling |
| Methylglyoxal | Ketone, aldehyde | Simplest α-oxoaldehyde | Glycation agent; cytotoxicity |
| 3-Deoxyglucosone | Keto-aldehyde, diol | Linear carbohydrate derivative | Advanced glycation end-product precursor |
Key Insights :
- Aldehyde vs. Ketone Reactivity : The aldehyde group in this compound renders it more susceptible to oxidation compared to DPD’s ketones, which exhibit tautomerism and participate in bacterial quorum sensing .
Biological Activity
4,5-Dihydroxy-2,2-dimethylpentanal, also known as (S)-4,5-dihydroxy-2,3-pentanedione (DPD), is a compound that has garnered attention due to its role in bacterial communication and potential therapeutic applications. This article aims to detail the biological activities associated with DPD, including its synthesis, mechanisms of action, and implications in various biological systems.
DPD is synthesized through various chemical pathways, with recent studies focusing on efficient methods to produce enantiopure forms. The synthesis typically involves starting materials such as methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which undergoes several reactions to yield DPD in a pure form .
Role in Bacterial Communication
Table 1: Biological Activities of DPD
| Activity Type | Description |
|---|---|
| Quorum Sensing | Acts as a signaling molecule for interspecies communication among bacteria. |
| Biofilm Formation | Influences biofilm development; however, it does not restore biofilm formation in certain mutants. |
| Immunomodulation | Exhibits adjuvant effects when formulated with vaccines, enhancing immune responses. |
Immunomodulatory Effects
Recent studies have highlighted the potential of DPD analogs as adjuvants in vaccine formulations. Microparticulate formulations of DPD were shown to enhance the expression of antigen-presenting molecules on dendritic cells, thereby improving the immunogenicity of gonorrhea vaccines . This suggests that DPD could be leveraged to boost vaccine efficacy through its immunomodulatory properties.
Case Studies
-
Salmonella typhimurium Study
- In a study involving Salmonella typhimurium, researchers constructed a luxS mutant to evaluate the role of DPD in biofilm formation. The addition of synthetic DPD did not restore biofilm formation in the luxS mutant, indicating that while DPD is biologically active, its effects are context-dependent .
-
Adjuvant Activity Assessment
- A comprehensive assessment of microparticulate DPD analogs demonstrated significant adjuvant effects when combined with a gonorrhea vaccine. The study measured the expression levels of MHC I and II molecules and costimulatory markers CD80 and CD40 on dendritic cells, confirming the immunogenic potential of DPD formulations .
The biological activity of DPD can be attributed to its ability to modulate cellular signaling pathways. For instance, it has been shown to influence the expression of key regulatory proteins involved in immune responses. The mechanisms underlying these effects include:
- Modulation of transcription factors associated with immune response.
- Interaction with cellular receptors involved in signaling pathways related to inflammation and immunity.
Q & A
Basic: What synthetic strategies are available for producing 4,5-dihydroxy-2,3-pentanedione (DPD), and how can yield optimization be achieved?
DPD synthesis typically involves catalytic oxidation of ascorbic acid derivatives or enzymatic pathways via LuxS in bacterial systems. A recent robust method employs a one-step purification strategy starting from tert-butyldimethylsilyl-protected precursors, followed by desilylation and cyclization. Key optimization parameters include solvent choice (e.g., THF for Grignard reactions), temperature control (0°C for kinetic stabilization), and catalysts like Dowex 50WX8 for deprotection. Yield improvements focus on minimizing side reactions through inert atmospheres and stoichiometric precision .
Basic: What analytical techniques are critical for characterizing DPD’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves DPD’s dihydroxy and diketone functional groups, while Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) confirms molecular weight (132.11 g/mol) and purity (>90%). X-ray crystallography or computational modeling (e.g., SMILES notation) can elucidate stereochemical configurations, particularly for enantiomers like (S)-DPD, which is biologically active in quorum sensing .
Basic: How can researchers experimentally determine DPD’s mechanism of action in inhibiting bacterial protein synthesis?
Advanced: How does DPD modulate quorum sensing (QS) pathways in Gram-negative and Gram-positive bacteria?
Advanced: What strategies are employed to design DPD analogs for disrupting bacterial biofilms?
C1-alkyl analogs (e.g., ethyl-DPD) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance stability and bioavailability. Biofilm inhibition is tested using crystal violet assays on E. coli or P. aeruginosa biofilms, with synergy studies combining analogs and gentamicin. Computational docking predicts analog-receptor binding affinities (e.g., LuxP vs. LsrB) .
Advanced: How can enzymatic processing of DPD by LsrG be characterized in vitro?
Recombinant LsrG is incubated with phospho-(S)-DPD, and isomerization is monitored via ³¹P NMR or HPLC. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots. Mutagenesis studies (e.g., active-site residues) identify catalytic residues, while crystallography resolves the enzyme’s tertiary structure .
Advanced: What methodologies evaluate DPD’s adjuvant potential in vaccine formulations?
Microparticulate DPD formulations are tested in murine models co-administered with antigens (e.g., ovalbumin). ELISA quantifies IgG/IgM titers, while flow cytometry profiles T-cell subsets (CD4+/CD8+). Cytotoxicity is assessed via MTT assays on dendritic cells. DPD’s dual role as an immunostimulant and delivery system is compared to alum adjuvants .
Advanced: How do researchers analyze DPD’s role in interspecies bacterial communication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
